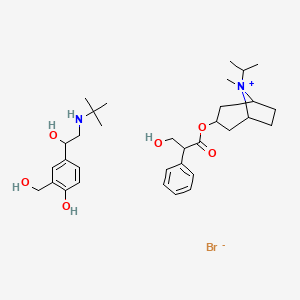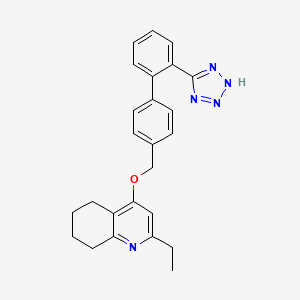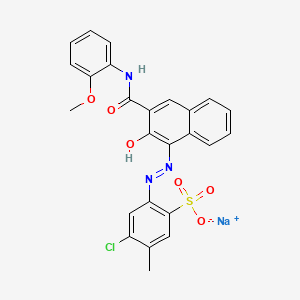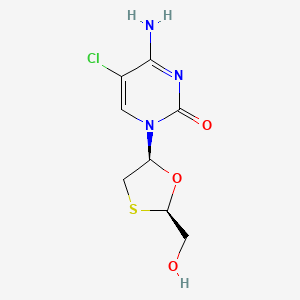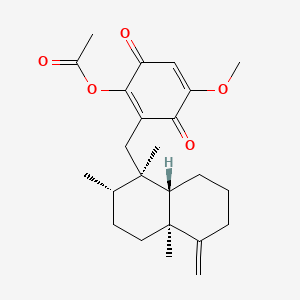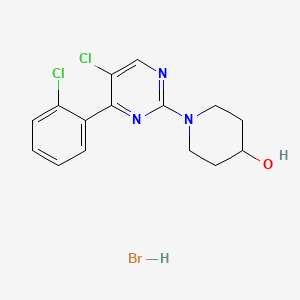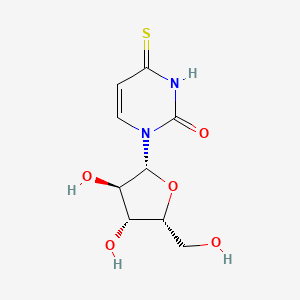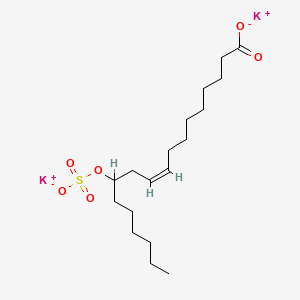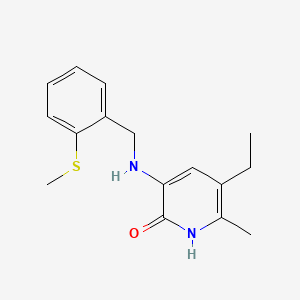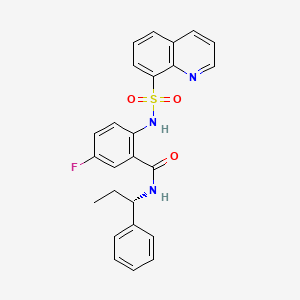
5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide typically involves multiple steps, including:
Formation of the quinoline sulfonyl chloride: This can be achieved by reacting quinoline with chlorosulfonic acid.
Coupling with the amine: The quinoline sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide.
Introduction of the fluorine atom: This step involves the fluorination of the benzamide moiety using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline sulfonic acids, while reduction may produce sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Therapeutic Agents: Potential use as a drug candidate for treating various diseases due to its unique chemical structure.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide involves its interaction with specific molecular targets. These may include:
Enzyme binding: Inhibition of enzyme activity by binding to the active site.
Receptor interaction: Modulation of receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
N-((1S)-1-phenylpropyl)-2-((quinolin-8-ylsulfonyl)amino)benzamide: Lacks the fluorine atom.
5-Fluoro-2-((quinolin-8-ylsulfonyl)amino)benzamide: Lacks the phenylpropyl group.
Propiedades
Número CAS |
478263-53-5 |
|---|---|
Fórmula molecular |
C25H22FN3O3S |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
5-fluoro-N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C25H22FN3O3S/c1-2-21(17-8-4-3-5-9-17)28-25(30)20-16-19(26)13-14-22(20)29-33(31,32)23-12-6-10-18-11-7-15-27-24(18)23/h3-16,21,29H,2H2,1H3,(H,28,30)/t21-/m0/s1 |
Clave InChI |
VYUUPUMKBLIKJV-NRFANRHFSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)F)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)F)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


